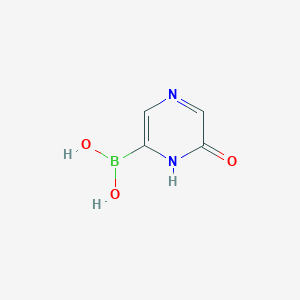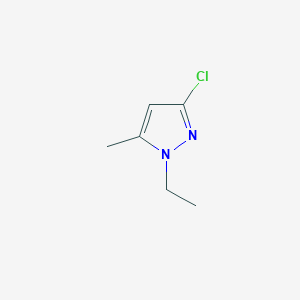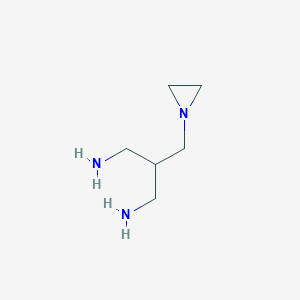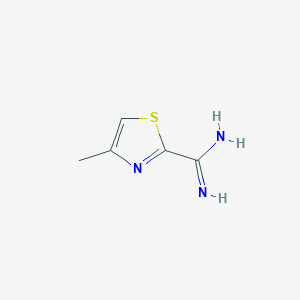
2-Amino-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of benzaldehyde, featuring both an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide to yield 2-hydroxybenzaldehyde. Subsequently, the amino group can be introduced via nitration followed by reduction .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common practices.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives like Schiff bases.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reactions with amines or hydrazines under acidic or basic conditions can yield Schiff bases and hydrazones.
Major Products:
Oxidation: 2-Amino-6-hydroxybenzoic acid.
Reduction: 2-Amino-6-hydroxybenzyl alcohol.
Substitution: Various Schiff bases and hydrazones.
Scientific Research Applications
2-Amino-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-6-hydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2-Hydroxybenzaldehyde: Lacks the amino group, making it less versatile in forming Schiff bases.
2-Amino-5-hydroxybenzaldehyde: Similar structure but different position of the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 2-Amino-6-hydroxybenzaldehyde is unique due to the presence of both amino and hydroxyl groups in specific positions on the benzene ring, allowing it to participate in a wide range of chemical reactions and making it highly valuable in various research fields .
Properties
IUPAC Name |
2-amino-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJNSCLXSLEWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)







